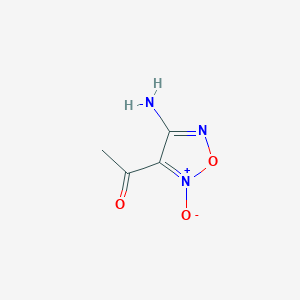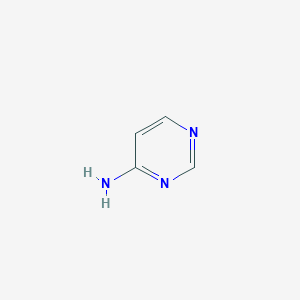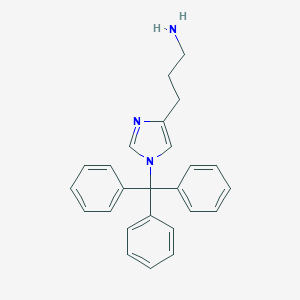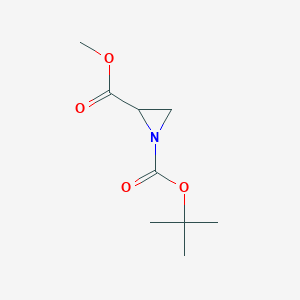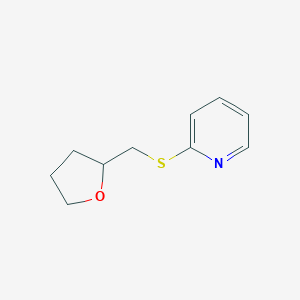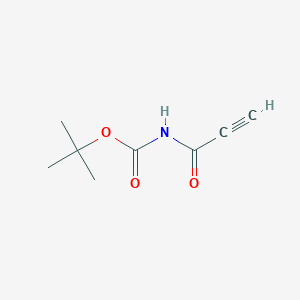
Tert-butyl N-prop-2-ynoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-prop-2-ynoylcarbamate, also known as TBPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. TBPC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 191.24 g/mol. In
Wirkmechanismus
The mechanism of action of Tert-butyl N-prop-2-ynoylcarbamate is not fully understood, but it is believed to involve the inhibition of protein synthesis and the disruption of mitochondrial function in cancer cells. Tert-butyl N-prop-2-ynoylcarbamate has been shown to downregulate the expression of several key proteins involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1. Additionally, Tert-butyl N-prop-2-ynoylcarbamate has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
Tert-butyl N-prop-2-ynoylcarbamate has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In addition to its antitumor activity, Tert-butyl N-prop-2-ynoylcarbamate has been found to possess anti-inflammatory and antioxidant properties. Tert-butyl N-prop-2-ynoylcarbamate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Moreover, Tert-butyl N-prop-2-ynoylcarbamate has been found to scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl N-prop-2-ynoylcarbamate is its ease of synthesis and high purity. Tert-butyl N-prop-2-ynoylcarbamate can be synthesized in a few simple steps using readily available reagents. Moreover, Tert-butyl N-prop-2-ynoylcarbamate exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of Tert-butyl N-prop-2-ynoylcarbamate is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Moreover, further studies are needed to determine the optimal dosage and treatment regimen for Tert-butyl N-prop-2-ynoylcarbamate.
Zukünftige Richtungen
There are several potential future directions for Tert-butyl N-prop-2-ynoylcarbamate research. One area of interest is the development of novel formulations of Tert-butyl N-prop-2-ynoylcarbamate that can improve its solubility and bioavailability in vivo. Another area of interest is the investigation of the synergistic effects of Tert-butyl N-prop-2-ynoylcarbamate with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the precise mechanism of action of Tert-butyl N-prop-2-ynoylcarbamate and to identify its molecular targets. Finally, the potential applications of Tert-butyl N-prop-2-ynoylcarbamate in other fields, such as agriculture and material science, should be explored.
Synthesemethoden
Tert-butyl N-prop-2-ynoylcarbamate can be synthesized through a straightforward reaction between tert-butyl carbamate and propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of Tert-butyl N-prop-2-ynoylcarbamate as the primary product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-prop-2-ynoylcarbamate has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antifungal properties. In particular, Tert-butyl N-prop-2-ynoylcarbamate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, Tert-butyl N-prop-2-ynoylcarbamate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
CAS-Nummer |
162107-51-9 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
tert-butyl N-prop-2-ynoylcarbamate |
InChI |
InChI=1S/C8H11NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h1H,2-4H3,(H,9,10,11) |
InChI-Schlüssel |
SYAHWQIDMMWZIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=O)C#C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(=O)C#C |
Synonyme |
Carbamic acid, (1-oxo-2-propynyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



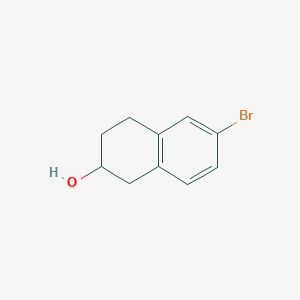
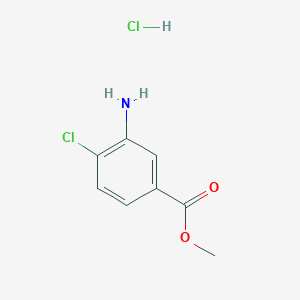
![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)
![1H-Pyrrolo[2,3-b]pyridin-1-ol](/img/structure/B68140.png)
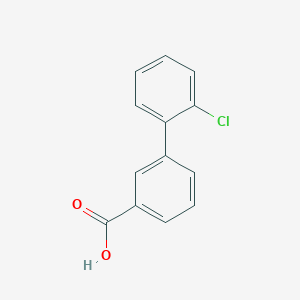
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
